molecular formula C15H18O2 B12721996 4-(6-Methoxynaphthalen-2-yl)butan-2-ol, (-)- CAS No. 184849-20-5

4-(6-Methoxynaphthalen-2-yl)butan-2-ol, (-)-

Cat. No.: B12721996
CAS No.: 184849-20-5
M. Wt: 230.30 g/mol
InChI Key: JNVOSYBERVWSGY-LLVKDONJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of nabumetone involves several synthetic routes. One common method starts with 6-methoxy-2-naphthaldehyde, which undergoes condensation with acetoacetic ester in the presence of a catalytic amount of sodium hydroxide to form an intermediate. This intermediate is then subjected to catalytic hydrogenation using Raney-Ni, Raney Cu, or Raney Co as catalysts to yield nabumetone .

Industrial Production Methods

Industrial production of nabumetone typically follows similar synthetic routes but on a larger scale. The use of catalytic hydrogenation with Raney-Ni, Raney Cu, or Raney Co ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nabumetone alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidation of nabumetone alcohol is 6-methoxy-2-naphthyl acetic acid, which is the active metabolite responsible for its therapeutic effects .

Scientific Research Applications

Nabumetone alcohol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nabumetone alcohol is unique due to its non-acidic nature and its metabolism to a COX-2 selective inhibitor. This reduces gastrointestinal side effects compared to other NSAIDs .

Properties

CAS No.

184849-20-5

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

(2R)-4-(6-methoxynaphthalen-2-yl)butan-2-ol

InChI

InChI=1S/C15H18O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-11,16H,3-4H2,1-2H3/t11-/m1/s1

InChI Key

JNVOSYBERVWSGY-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CCC1=CC2=C(C=C1)C=C(C=C2)OC)O

Canonical SMILES

CC(CCC1=CC2=C(C=C1)C=C(C=C2)OC)O

Origin of Product

United States

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